molecular formula C15H16ClNO4S B5704715 3-chloro-N-(4-ethoxyphenyl)-4-methoxybenzenesulfonamide

3-chloro-N-(4-ethoxyphenyl)-4-methoxybenzenesulfonamide

Cat. No. B5704715
M. Wt: 341.8 g/mol
InChI Key: DXUWKHUWTQIKDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(4-ethoxyphenyl)-4-methoxybenzenesulfonamide, also known as CES, is a chemical compound with promising applications in scientific research. This compound has been synthesized using different methods, and it has been found to have potential in various fields of research.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-ethoxyphenyl)-4-methoxybenzenesulfonamide is not fully understood. However, it has been proposed that 3-chloro-N-(4-ethoxyphenyl)-4-methoxybenzenesulfonamide may act as a chelating agent, binding to metal ions and preventing their interaction with other molecules. This could explain the fluorescent properties of 3-chloro-N-(4-ethoxyphenyl)-4-methoxybenzenesulfonamide and its potential applications in metal ion detection. The antibacterial and antifungal properties of 3-chloro-N-(4-ethoxyphenyl)-4-methoxybenzenesulfonamide may be due to its ability to disrupt cell membranes or inhibit enzyme activity.
Biochemical and Physiological Effects:
3-chloro-N-(4-ethoxyphenyl)-4-methoxybenzenesulfonamide has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic to human cells at concentrations up to 100 μM. 3-chloro-N-(4-ethoxyphenyl)-4-methoxybenzenesulfonamide has also been shown to have low cytotoxicity against cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

3-chloro-N-(4-ethoxyphenyl)-4-methoxybenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. 3-chloro-N-(4-ethoxyphenyl)-4-methoxybenzenesulfonamide is also stable under normal laboratory conditions. However, 3-chloro-N-(4-ethoxyphenyl)-4-methoxybenzenesulfonamide has some limitations. It is not soluble in water, which can make it difficult to use in aqueous solutions. In addition, 3-chloro-N-(4-ethoxyphenyl)-4-methoxybenzenesulfonamide has a low melting point, which can make it difficult to handle at high temperatures.

Future Directions

For the use of 3-chloro-N-(4-ethoxyphenyl)-4-methoxybenzenesulfonamide in scientific research include the development of new metal-organic frameworks, coordination polymers, and the study of its potential use in cancer therapy.

Synthesis Methods

3-chloro-N-(4-ethoxyphenyl)-4-methoxybenzenesulfonamide can be synthesized using different methods, including the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with 4-ethoxyaniline in the presence of a base. Another method involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with 4-ethoxyaniline in the presence of a palladium catalyst. The yield of 3-chloro-N-(4-ethoxyphenyl)-4-methoxybenzenesulfonamide depends on the method used, and the purity of the compound can be improved by recrystallization.

Scientific Research Applications

3-chloro-N-(4-ethoxyphenyl)-4-methoxybenzenesulfonamide has been found to have potential in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as copper and iron. 3-chloro-N-(4-ethoxyphenyl)-4-methoxybenzenesulfonamide has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, separation, and catalysis. In addition, 3-chloro-N-(4-ethoxyphenyl)-4-methoxybenzenesulfonamide has been studied for its antibacterial and antifungal properties.

properties

IUPAC Name

3-chloro-N-(4-ethoxyphenyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4S/c1-3-21-12-6-4-11(5-7-12)17-22(18,19)13-8-9-15(20-2)14(16)10-13/h4-10,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUWKHUWTQIKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(4-ethoxyphenyl)-4-methoxybenzenesulfonamide

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